N-(5-fluoropyridin-2-yl)-2-morpholin-4-ylbenzamide
Description
N-(5-fluoropyridin-2-yl)-2-morpholin-4-ylbenzamide is a synthetic organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom on the pyridine ring, a morpholine ring, and a benzamide group. The unique structure of this compound imparts it with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
N-(5-fluoropyridin-2-yl)-2-morpholin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2/c17-12-5-6-15(18-11-12)19-16(21)13-3-1-2-4-14(13)20-7-9-22-10-8-20/h1-6,11H,7-10H2,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBFDMMCJMNQJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2C(=O)NC3=NC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-fluoropyridin-2-yl)-2-morpholin-4-ylbenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Fluorination of Pyridine:
Formation of Benzamide: The benzamide group can be introduced through the reaction of an appropriate benzoyl chloride with an amine derivative.
Morpholine Ring Formation: The morpholine ring can be synthesized through nucleophilic substitution reactions involving appropriate starting materials.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(5-fluoropyridin-2-yl)-2-morpholin-4-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted pyridine ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
N-(5-fluoropyridin-2-yl)-2-morpholin-4-ylbenzamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(5-fluoropyridin-2-yl)-2-morpholin-4-ylbenzamide involves its interaction with specific molecular targets and pathways. The fluorine atom on the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The morpholine ring and benzamide group may also contribute to the compound’s overall activity by influencing its solubility, stability, and ability to interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
N-(3-Bromo-5-fluoropyridin-2-yl)acetamide: A compound with similar fluorinated pyridine structure but different substituents.
2-(Pyridin-2-yl)pyrimidine Derivatives: Compounds with pyridine and pyrimidine rings, exhibiting diverse biological activities.
Uniqueness
N-(5-fluoropyridin-2-yl)-2-morpholin-4-ylbenzamide is unique due to the combination of its fluorinated pyridine ring, morpholine ring, and benzamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
